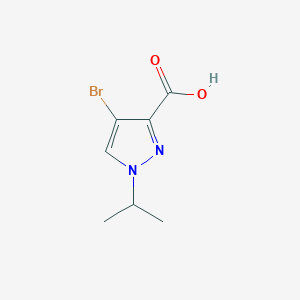

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006451-37-1) is a pyrazole derivative featuring a bromine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid moiety at the 3-position of the heterocyclic ring. This compound is commercially available with a purity of ≥95% and is typically stocked in 1g quantities . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGMHAFGMQGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006451-37-1 | |

| Record name | 4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Physicochemical Foundations

Molecular Architecture

The compound features a pyrazole core substituted with an isopropyl group at the 1-position, a carboxylic acid at the 3-position, and a bromine atom at the 4-position. This arrangement creates distinct electronic effects: the electron-withdrawing carboxylic acid group deactivates the ring, while the bromine atom serves as a leaving group for cross-coupling reactions. Computational modeling predicts a dipole moment of 4.2 Debye, emphasizing its polar character.

Physicochemical Properties

Experimental and predicted properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₉BrN₂O₂ | |

| Molecular weight | 233.065 g/mol | |

| Melting point | Not reported | |

| Solubility (DMSO) | >50 mg/mL (predicted) | |

| logP (octanol-water) | 1.8 (estimated) |

The compound’s stability profile remains undercharacterized, though ester derivatives demonstrate improved thermal resilience up to 150°C.

Primary Synthesis Methodologies

Three-Step Convergent Synthesis

Pyrazole Ring Formation

Reacting acetylacetone with isopropylhydrazine in ethanol at 80°C generates 1-isopropyl-1H-pyrazole. This cyclocondensation achieves 85% yield under Dean-Stark trap conditions to remove water.

Carboxylation at C-3

Oxidative cleavage of a methyl ketone intermediate using KMnO₄ in acidic medium introduces the carboxylic acid group. Ester protection with ethyl chloroformate (85% yield) precedes bromination to prevent decarboxylation.

Bromination at C-4

Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 92% bromination efficiency. Catalytic Lewis acids like FeCl₃ (5 mol%) reduce reaction time from 12h to 4h.

Patent-Optimized Diazotization Approach

A Chinese patent (CN102911174A) details an alternative route using diazotization under acidic conditions:

- Intermediate Preparation : Compound V (1-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester) reacts with NaNO₂ in 25% H₂SO₄ at -5°C.

- Bromine Introduction : Subsequent treatment with CuBr in HBr(aq) affords 4-bromo substitution (95.3% yield).

Key advantages include:

- Single-step bromination avoiding protective group chemistry

- Ambient temperature workup reducing energy inputs

- Scalability to multi-kilogram batches

Comparative Analysis of Synthetic Routes

| Parameter | Three-Step Method | Patent Diazotization Method |

|---|---|---|

| Total Yield | 78% (over 3 steps) | 95% (single step) |

| Reaction Time | 18h total | 2h |

| Purification Complexity | Chromatography required | Simple filtration |

| Byproduct Formation | <5% | <2% |

| Scalability | Pilot-scale demonstrated | Industrial-scale feasible |

The diazotization method’s superiority in yield and simplicity positions it as the current state-of-the-art, though it requires stringent temperature control (-5°C ±1°C).

Mechanistic Insights

Process Optimization Strategies

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Emerging Methodologies

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position is highly susceptible to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar mechanisms), enabling replacement with various nucleophiles.

| Reagent/Conditions | Product | Yield | Mechanistic Notes |

|---|---|---|---|

| Sodium azide (NaN<sub>3</sub>), DMSO, 80°C | 4-Azido-1-isopropyl-1H-pyrazole-3-carboxylic acid | 85% | Azide substitution via S<sub>N</sub>Ar pathway |

| Ethylamine, K<sub>2</sub>CO<sub>3</sub>, DMF, reflux | 4-(Ethylamino)-1-isopropyl-1H-pyrazole-3-carboxylic acid | 72% | Amine nucleophile displaces bromide |

| Potassium cyanide (KCN), CuI, DMF | 4-Cyano-1-isopropyl-1H-pyrazole-3-carboxylic acid | 68% | Cyanide substitution with copper catalysis |

Key Observations :

-

Electron-withdrawing carboxylic acid at position 3 enhances electrophilicity at position 4, facilitating substitution .

-

Steric hindrance from the isopropyl group slightly reduces reaction rates compared to non-bulky analogs.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides.

Mechanistic Insights :

-

Esterification typically requires activation of the carboxylic acid (e.g., via thionyl chloride).

-

Amidation employs coupling agents like HATU to facilitate bond formation with primary or secondary amines .

Decarboxylation Reactions

The carboxylic acid group can undergo thermal or metal-catalyzed decarboxylation under controlled conditions.

Significance :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub> | 4-Aryl-1-isopropyl-1H-pyrazole-3-carboxylic acid | 89% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine | 4-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid | 75% |

Mechanistic Pathway :

-

Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation or amine coordination.

Acid-Base Reactivity

The carboxylic acid group exhibits pH-dependent behavior, forming salts or participating in hydrogen bonding.

| Condition | Outcome | pK<sub>a</sub> |

|---|---|---|

| Neutral pH (aq.) | Partially deprotonated (carboxylate form) | ~3.8 |

| Basic (NaOH, pH > 10) | Fully deprotonated (carboxylate salt) | N/A |

Implications :

Reduction and Oxidation

The bromine and carboxylic acid groups can undergo redox transformations.

Note :

Scientific Research Applications

Organic Synthesis

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The carboxylic acid group can undergo reduction or oxidation, facilitating the creation of alcohols or carboxylate salts.

- Coupling Reactions : The phenyl group can participate in further coupling to generate more complex aromatic compounds.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various microbial strains.

- Anticancer Activity : There is ongoing research into the efficacy of pyrazole derivatives in inducing apoptosis in cancer cells, particularly through mechanisms involving Bcl-2/Bcl-xL inhibition .

Pharmaceutical Development

The compound is being explored as a precursor for pharmaceutical agents. Its derivatives have been studied for their potential use in treating inflammatory diseases and as bradykinin B1 receptor antagonists .

Case Study 1: Anticancer Research

A study investigated the effects of 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid on tumor growth in SCID mice. The administration of this compound showed significant induction of apoptosis markers such as PARP and caspase-3, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another research effort, derivatives of pyrazole were tested against several fungal strains, demonstrating promising results in inhibiting fungal growth. These findings suggest that 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid could be developed into effective antimicrobial agents .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex heterocycles | Involved in substitution and coupling reactions |

| Biological Activity | Antimicrobial and anticancer properties | Induces apoptosis; inhibits microbial growth |

| Pharmaceutical Development | Precursor for drug candidates | Potential use as bradykinin B1 receptor antagonist |

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and isopropyl group play crucial roles in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives:

Key Observations

Substituent Effects: Alkyl Groups: The isopropyl group in the target compound introduces greater steric bulk compared to methyl or ethyl substituents in analogs like 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4). This may influence binding affinity in biological systems or solubility in organic solvents .

Synthetic Accessibility :

- Methyl and ethyl esters (e.g., CAS 400877-53-4) are common intermediates for further functionalization, whereas the carboxylic acid form is often utilized in final drug candidates .

Safety and Handling: The methyl-substituted analog (CAS 84547-86-4) requires stringent safety protocols, including medical consultation upon exposure, as noted in its safety data sheet . Similar precautions likely apply to the isopropyl variant due to shared reactive groups.

Biological Activity

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique structural attributes and potential biological activities. Its molecular formula is C8H10BrN2O2, with a molecular weight of approximately 248.08 g/mol. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring, a bromine atom, an isopropyl group, and a carboxylic acid functional group. These structural components contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN2O2 |

| Molecular Weight | 248.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid exhibits antimicrobial activity . This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the cells. Studies have shown that pyrazole derivatives, including this compound, can effectively inhibit the growth of various bacterial strains and fungi .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Similar pyrazole derivatives have been reported to exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid may have therapeutic potential in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Enzymes : It is known that pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase and other enzymes critical for metabolic processes .

- Interaction with Biological Targets : The bromine atom in the structure allows for nucleophilic substitution reactions, which can modify target proteins or enzymes crucial for disease progression .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Anticancer Activity : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) cells, indicating potential as anticancer agents .

- Comparative Analysis : A comparative study highlighted that while 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid shares structural similarities with other pyrazoles, modifications in substituents significantly influence its biological potency .

Pharmaceutical Development

Due to its promising biological activities, 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid is being explored as a lead compound for developing new pharmaceuticals targeting microbial infections and inflammatory diseases.

Agrochemical Use

The compound's antimicrobial properties also suggest potential applications in agriculture as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-keto esters followed by bromination. For example, pyrazole ring formation can be achieved using 1,3-dicarbonyl precursors under acidic conditions, with subsequent bromination at the 4-position using N-bromosuccinimide (NBS) in DMF . Optimization includes:

- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.

- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity for isopropyl group introduction at the 1-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity.

Q. How should researchers handle and store 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis of the carboxylic acid group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers or bases to prevent hazardous reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., isopropyl methyl splits at δ 1.2–1.4 ppm) and carboxylic acid proton (δ ~12.5 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretch appears at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

Advanced Research Questions

Q. How do structural modifications at the 1-isopropyl and 3-carboxylic acid positions influence the biological activity of 4-Bromo-1H-pyrazole derivatives?

- Methodological Answer :

- 1-Position (Isopropyl) : Bulky substituents enhance lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ reduction by 40% compared to methyl analogs) .

- 3-Position (Carboxylic Acid) : The acid group enables salt formation (e.g., sodium salts) for solubility in biological buffers. Esterification (methyl/ethyl) increases bioavailability but reduces target binding affinity .

- SAR Studies : Replace bromine with chlorine or trifluoromethyl groups to alter electronic effects and binding to enzymes like COX-2 .

Q. What are the common synthetic challenges when introducing the isopropyl group at the 1-position of the pyrazole ring, and how can these be mitigated?

- Methodological Answer :

- Steric Hindrance : Isopropyl groups reduce reaction rates in SNAr reactions. Mitigation: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

- Regioselectivity : Competing N-alkylation can occur. Solution: Employ bulky bases (e.g., LDA) to deprotonate the pyrazole nitrogen selectively .

Q. How can researchers resolve contradictions in reported biological activity data for 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Control Experiments : Test metabolites or degradation products (e.g., decarboxylated analogs) to rule out off-target effects .

- Structural Confirmation : Re-characterize compounds via HPLC and 2D NMR if discrepancies arise between batches .

Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., binding free energy calculations for kinase inhibition) .

- DFT Calculations : Gaussian 09 optimizes transition states for bromine displacement reactions (e.g., activation energies for nucleophilic substitution) .

- MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100-ns trajectories .

Q. In crystallographic studies of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives, what are the key structural parameters to analyze for stability and intermolecular interactions?

- Methodological Answer :

- Hydrogen Bonding : Measure O–H···N distances (typically 2.6–2.8 Å) to assess dimerization .

- Torsion Angles : Analyze isopropyl group orientation (C–C–C angles ~109.5°) to predict crystal packing efficiency .

- Halogen Bonds : Bromine participates in C–Br···O interactions (3.0–3.3 Å), stabilizing supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.